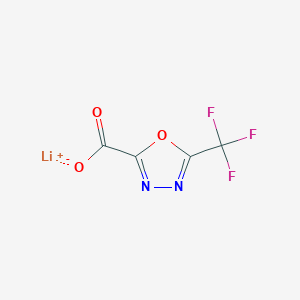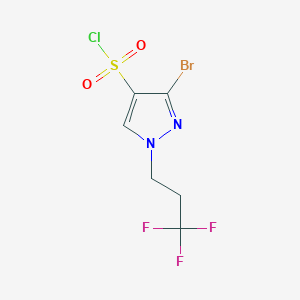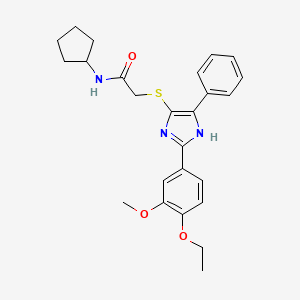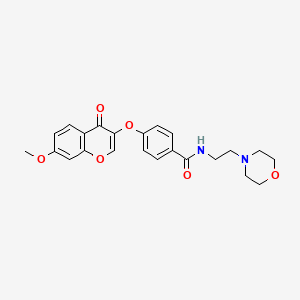
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC) enzymes. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.
Applications De Recherche Scientifique
Crystal Structure and Polymorphism
The compound has been studied for its crystal structure and polymorphism. Specifically, studies have been conducted on related compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide. These compounds display interesting polymorphic behaviors and crystallize in different space groups. Their molecular structures exhibit anti-rotamer conformation about the C-N bond, and the amide O atom can be either trans- or cis-related to the O atom of the pyran ring. Such structural studies help in understanding the physical and chemical properties of these compounds, which can be crucial for their application in various fields like material sciences or pharmaceuticals (Reis et al., 2013).
Antibacterial Activity
Compounds similar to 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide have been synthesized and tested for their antibacterial properties. The antibacterial activity of these compounds has been evaluated against various bacterial strains, demonstrating that these compounds can act as potent bacteriostatic or bactericidal agents. This indicates their potential use in developing new antibacterial agents, which is crucial given the rising antibiotic resistance problems (Behrami & Dobroshi, 2019).
Anticancer Activity
Derivatives of chromene compounds have shown promise in anticancer research. A novel family of bis-chromenone derivatives has been synthesized and evaluated for their anti-cancer activity against various human cancer cell lines. Structure-activity relationship (SAR) studies indicated that these compounds, with specific structural features, exhibit significant in vitro anti-proliferative activity. This highlights the potential of chromene derivatives in the development of new anticancer therapies (Venkateswararao et al., 2014).
Complexation with Metal Ions
Chromenone derivatives have been studied for their ability to form complexes with metal ions like platinum(II) and palladium(II). This complexation can alter the physical and chemical properties of the compounds, making them suitable for various applications in materials science, catalysis, and potentially in pharmaceuticals (Budzisz et al., 2004).
Propriétés
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-28-18-6-7-19-20(14-18)30-15-21(22(19)26)31-17-4-2-16(3-5-17)23(27)24-8-9-25-10-12-29-13-11-25/h2-7,14-15H,8-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMIWRQTARJZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

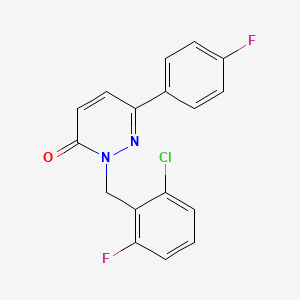


![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)
![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

